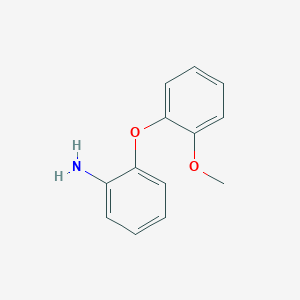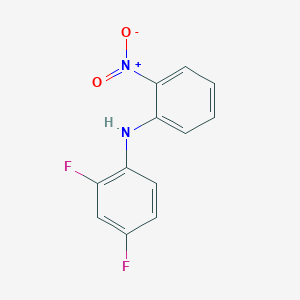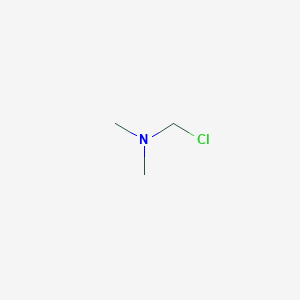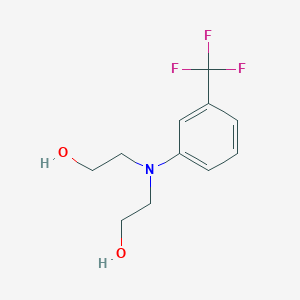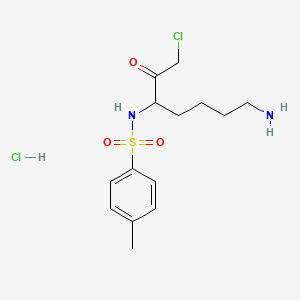
Tos-Lys-chloromethylketone HCl
Descripción general
Descripción
Tos-Lys-chloromethylketone HCl, also known as TLCK, is a synthetic peptide that is commonly used as a protease inhibitor . It is a highly effective irreversible inhibitor of lysyl endopeptidase .
Molecular Structure Analysis
The molecular formula of Tos-Lys-chloromethylketone HCl is C14H22Cl2N2O3S. The molecular weight is 369.3 g/mol. A detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of Tos-Lys-chloromethylketone HCl is 369.31 . The sum formula is C14H21ClN2O3S · HCl . It is recommended to be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación
1. Inhibition of Lysyl Endopeptidase and Serine Proteases Tos-Lys-chloromethylketone HCl, also known as TLCK, is a highly effective irreversible inhibitor of lysyl endopeptidase and many trypsin-like serine proteases. It inactivates trypsin most rapidly at pH 7.5, making it a valuable tool for studying protease functions in various biological processes .
Blockage of NF-κB Activation
TLCK has been shown to block the lipopolysaccharide (LPS)- or cytokine-induced activation of nuclear factor κB (NF-κB). This inhibition is significant because NF-κB plays a crucial role in regulating the immune response to infection .
3. Inhibition of iNOS and COX-2 Transcription By blocking NF-κB activation, TLCK also prevents the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription. These enzymes are involved in inflammatory responses, and their inhibition can be beneficial for studying inflammation-related conditions .
Mitogen-Induced pp70s6k Activation Blockage
TLCK blocks the activation of pp70s6k by all mitogens. The pp70s6k is a protein kinase involved in cell growth and proliferation, and its regulation is essential for understanding cellular signaling pathways .
Mecanismo De Acción
Target of Action
Nalpha-(p-Toluenesulfonyl)-DL-lysine chloromethyl ketone hydrochloride, also known as Tos-Lys-chloromethylketone HCl, primarily targets proteases , particularly serine proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
Tos-Lys-chloromethylketone HCl acts as an irreversible inhibitor of these proteases . It forms a covalent bond with the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrates . This compound is particularly effective against chymotrypsin-like proteases and some cysteine proteases .
Biochemical Pathways
By inhibiting proteases, Tos-Lys-chloromethylketone HCl can affect various biochemical pathways. For instance, it can block the activation of enzymes involved in apoptosis (programmed cell death), thus potentially influencing cell survival . It can also interfere with the digestion process by inhibiting proteases involved in breaking down dietary proteins .
Result of Action
The inhibition of proteases by Tos-Lys-chloromethylketone HCl can lead to various molecular and cellular effects. For example, it can prevent the breakdown of specific proteins, leading to their accumulation in cells . In the context of disease, this could potentially slow down disease progression. For instance, in cancer, where certain proteases are often overactive, inhibiting these enzymes could help control the growth and spread of cancer cells .
Action Environment
The action, efficacy, and stability of Tos-Lys-chloromethylketone HCl can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. For instance, the compound’s inhibitory activity might be affected by the pH of the environment, as pH can influence the compound’s ionization state and, consequently, its interaction with the target proteases .
Propiedades
IUPAC Name |
N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCUZWYIPBUQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(p-Toluenesulfonyl)-DL-lysine chloromethyl ketone hydrochloride | |
CAS RN |
4238-41-9 | |
| Record name | Tosyllysine chloromethyl ketone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TLCK | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



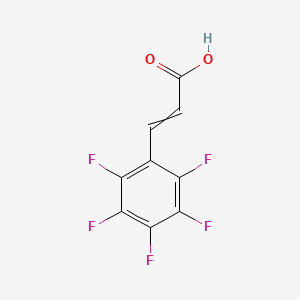
![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)





